An In-Depth Technical Guide to 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid: Structure, Synthesis, and Applications
An In-Depth Technical Guide to 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid, a key heterocyclic building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, synthesis, and its emerging role as a crucial intermediate in the development of targeted therapeutics, particularly as a scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The unique electronic and structural features of the indazole ring allow it to serve as a versatile template for designing molecules that can interact with various biological targets with high affinity and selectivity. 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid, in particular, has garnered interest as a strategic intermediate for the synthesis of complex drug candidates.
Physicochemical Properties and Structural Elucidation
Chemical Structure:
The chemical structure of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is characterized by an indazole core with a carboxylic acid group at the 3-position and a methoxycarbonyl group at the 7-position.
Caption: Figure 2: Proposed Synthetic Workflow for 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid.
Detailed Experimental Protocol (Proposed):
Step 1: Synthesis of Methyl 1H-indazole-3,7-dicarbaldehyde (Intermediate 1)
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Dissolve methyl 3-formyl-1H-indole-7-carboxylate in a suitable solvent such as a mixture of dimethylformamide (DMF) and water.
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Cool the solution to 0°C in an ice bath.
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Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of hydrochloric acid (HCl), maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by Thin Layer Chromatography - TLC).
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate aldehyde.
Causality: The nitrosation of the indole nitrogen followed by an intramolecular cyclization is a well-established method for the formation of the indazole ring system. [2]The acidic conditions facilitate the formation of the nitrosonium ion, which is the active nitrosating agent.
Step 2: Synthesis of 1H-Indazole-3,7-dicarboxylic acid (Intermediate 2)
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Dissolve the crude methyl 1H-indazole-3,7-dicarbaldehyde in a mixture of tert-butanol and water.
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Add sodium dihydrogen phosphate (NaH₂PO₄) and 2-methyl-2-butene as a chlorine scavenger.
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Slowly add a solution of sodium chlorite (NaClO₂) in water at room temperature.
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Stir the reaction mixture until the oxidation is complete (monitored by TLC).
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Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
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Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.
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Filter the precipitate, wash with cold water, and dry under vacuum.
Causality: The Pinnick oxidation using sodium chlorite is a mild and efficient method for the oxidation of aldehydes to carboxylic acids, which is compatible with a variety of functional groups. [2] Step 3: Synthesis of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (Final Product)
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Suspend the 1H-indazole-3,7-dicarboxylic acid in methanol.
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Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
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Heat the mixture to reflux and monitor the reaction by TLC until the desired level of mono-esterification is achieved.
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Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate).
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Remove the methanol under reduced pressure and add water to precipitate the product.
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Filter the solid, wash with water, and dry to obtain 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid. Further purification can be achieved by recrystallization.
Causality: Fischer esterification under acidic conditions is a classic method for converting carboxylic acids to esters. By carefully controlling the reaction time and stoichiometry of the alcohol, it is possible to achieve selective mono-esterification of the more sterically accessible carboxylic acid.
Spectroscopic Characterization (Predicted)
While experimental spectra for 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid are not publicly available, a prediction of the key signals in its ¹H and ¹³C NMR spectra can be made based on the analysis of similar indazole derivatives found in the literature. [3] ¹H NMR (Predicted, in DMSO-d₆):
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~13.5 ppm (s, 1H): Carboxylic acid proton (-COOH).
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~8.0-8.2 ppm (d, 1H): Aromatic proton at the 4-position, deshielded by the adjacent nitrogen and carboxylic acid group.
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~7.8-8.0 ppm (d, 1H): Aromatic proton at the 6-position.
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~7.3-7.5 ppm (t, 1H): Aromatic proton at the 5-position.
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~3.9 ppm (s, 3H): Methyl ester protons (-COOCH₃).
¹³C NMR (Predicted, in DMSO-d₆):
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~168 ppm: Carboxylic acid carbonyl carbon.
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~165 ppm: Methyl ester carbonyl carbon.
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~140-145 ppm: Aromatic carbons of the indazole ring.
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~110-130 ppm: Aromatic carbons of the indazole ring.
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~52 ppm: Methyl ester carbon.
Mass Spectrometry (Predicted):
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[M-H]⁻: Expected at m/z 219.03, corresponding to the deprotonated molecule.
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[M+H]⁺: Expected at m/z 221.05, corresponding to the protonated molecule.
Applications in Drug Discovery: A Scaffold for PARP Inhibitors
The indazole-3-carboxamide moiety is a well-established pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. [4]PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. [5]
Caption: Figure 3: Simplified schematic of PARP inhibition by indazole-3-carboxamide derivatives.
7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid serves as a key starting material for the synthesis of potent PARP inhibitors. The carboxylic acid at the 3-position provides a convenient handle for amide coupling reactions to introduce various side chains that can optimize binding to the PARP active site. The methoxycarbonyl group at the 7-position can be further modified or may itself contribute to the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, it can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups to modulate solubility, cell permeability, and metabolic stability.
The development of Niraparib, an FDA-approved PARP inhibitor for the treatment of ovarian cancer, highlights the importance of the indazole-3-carboxamide scaffold. [6]While not identical, the structural similarity of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid to the core of such inhibitors underscores its potential as a valuable building block for the discovery of next-generation targeted cancer therapies.
Safety and Handling
Indazole derivatives should be handled with care in a laboratory setting. While specific toxicity data for 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is not available, related compounds are known to be harmful if swallowed and can cause skin and eye irritation. [4]It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be performed in a well-ventilated fume hood.
Conclusion
7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is a strategically important molecule in the field of medicinal chemistry. Its versatile indazole core, coupled with two distinct functional groups, makes it an attractive starting material for the synthesis of a wide range of biologically active compounds. The proposed synthetic route provides a practical approach for its preparation on a laboratory scale. The established role of the indazole-3-carboxamide scaffold in PARP inhibition highlights the significant potential of this compound in the development of novel anticancer agents. Further research into the synthesis and applications of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is warranted to fully explore its utility in drug discovery and development.
References
-
Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
- Google Patents.
-
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
-
PubChem. Indazole-3-carboxylic acid. [Link]
-
Natural Micron Pharm Tech. 1H-Indazole-3-Carboxylic Acid Methyl Ester. [Link]
-
PubMed. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. [Link]
-
Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]
-
PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
Bio-Rad. anti H3-S10-ADP-RIBOSE Antibody, clone AbD33644. [Link]
-
MDPI. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. [Link]
-
PubMed Central (PMC). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. [Link]
-
Journal of Organic Chemistry. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]
-
Sphinx Catalog. [Link]
-
Journal of Organic Chemistry. Synthesis of Indazoles by [3+2] Annulation of Arynes and Hydrazones. [Link]
- Google Patents. US9782414B2 - Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl).
- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... [Link]
-
ResearchGate. (PDF) 13 C NMR of indazoles. [Link]
-
PubMed. Poly(ADP-ribose) polymerase inhibitors. [Link]
-
PubMed. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
PubMed Central (PMC). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
